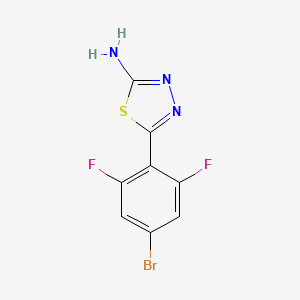

5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine

Description

5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine (CAS: 1526200-39-4) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-bromo-2,6-difluorophenyl group at position 5 and an amine group at position 2. This compound belongs to a class of bioactive thiadiazole derivatives known for their diverse pharmacological applications, including anticancer, antimicrobial, and anticonvulsant activities . The bromine and fluorine substituents on the aromatic ring enhance its electronic and steric properties, influencing its reactivity and interactions with biological targets .

Synthesis: The compound is synthesized via cyclization reactions involving thiosemicarbazide and substituted aromatic acids, followed by halogenation and fluorination steps. Similar synthetic routes are employed for analogs, as seen in the preparation of 5-phenyl-1,3,4-thiadiazol-2-amine derivatives .

Properties

IUPAC Name |

5-(4-bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N3S/c9-3-1-4(10)6(5(11)2-3)7-13-14-8(12)15-7/h1-2H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYVAGDBGZHZHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C2=NN=C(S2)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-bromo-2,6-difluoroaniline with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 4-bromo-2,6-difluoroaniline with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process might also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo substituent can be replaced by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as palladium or copper complexes.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while oxidation and reduction can lead to different oxidation states of the thiadiazole ring.

Scientific Research Applications

Chemistry

In synthetic chemistry, 5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine serves as a crucial building block for the development of more complex molecules. It is utilized in the synthesis of pharmaceuticals and agrochemicals. The compound's thiadiazole ring provides a versatile platform for creating derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits promising biological activities:

- Antimicrobial Activity : Studies have shown that thiadiazole derivatives possess significant antimicrobial properties. The presence of halogen substituents enhances antibacterial activity against various Gram-positive bacteria .

- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit certain enzymes involved in cell proliferation, indicating potential as an anticancer agent. Its mechanism of action likely involves binding to specific molecular targets within cancer cells.

Medicine

Ongoing research is exploring the therapeutic potential of 5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine in treating various diseases. Its unique structure allows it to interact with biological systems in ways that may lead to the development of new drugs targeting specific pathways associated with diseases such as cancer and infections .

Industry

In industrial applications, this compound is being investigated for its role in developing new materials with specific properties. For example:

- Polymers : The incorporation of thiadiazole units can enhance the thermal and mechanical properties of polymers.

- Dyes : Its unique chemical structure makes it suitable for use in dyes and pigments with improved stability and colorfastness.

Case Study 1: Antimicrobial Activity

A study conducted on various thiadiazole derivatives demonstrated that compounds similar to 5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine exhibited significant activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between the presence of halogen atoms and increased antimicrobial efficacy.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal explored the anticancer effects of thiadiazole derivatives on human cancer cell lines. The study found that 5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine inhibited cell growth in a dose-dependent manner, suggesting its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of thiadiazol-2-amine derivatives are highly dependent on the substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Key Observations :

- Halogen Effects : Bromine at position 4 (as in the target compound) increases molecular weight and may enhance binding to hydrophobic pockets in enzymes. Fluorine atoms at positions 2 and 6 improve metabolic stability and membrane permeability .

- Anticonvulsant Activity: Chloro and phenoxy substituents (e.g., in compound 4c from ) show superior activity compared to bromo-fluorinated analogs, likely due to enhanced electron-withdrawing effects.

- Anticancer Potential: Schiff base derivatives of 5-(4-fluorophenyl)thiophen-2-yl-1,3,4-thiadiazol-2-amine exhibit IC₅₀ values as low as 1.28 µg/mL against breast cancer cells (MCF7), suggesting that bromo-difluoro substitution could further modulate potency .

Biological Activity

5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the thiadiazole class. Its structure includes a five-membered ring containing nitrogen and sulfur atoms, along with a phenyl ring substituted with bromine and fluorine atoms. This unique configuration influences its chemical reactivity and potential biological activities.

| Property | Value |

|---|---|

| IUPAC Name | 5-(4-bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine |

| Molecular Formula | C8H5BrF2N3S |

| Molecular Weight | 274.11 g/mol |

| CAS Number | 1526200-39-4 |

| InChI Key | WGYVAGDBGZHZHM-UHFFFAOYSA-N |

Synthesis

The synthesis of 5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of 4-bromo-2,6-difluoroaniline with thiocarbonyl compounds under specific conditions. Common methods include using thiocarbonyl diimidazole in the presence of a base like triethylamine, often in dichloromethane at room temperature .

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine demonstrate promising activity against various bacterial strains and fungi. The presence of halogen substituents on the phenyl ring has been associated with enhanced antibacterial properties against Gram-positive bacteria .

Case Study: Antimicrobial Testing

In vitro tests against standard microbial strains revealed that certain derivatives exhibited inhibition rates comparable to established antibiotics such as norfloxacin and fluconazole . The minimum inhibitory concentration (MIC) values for these compounds ranged between 32–42 μg/mL against Candida albicans and Aspergillus niger.

Anticancer Activity

The anticancer potential of 5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine has been explored through various assays. Notably, its derivatives have shown effectiveness against cancer cell lines such as MCF7 (human breast adenocarcinoma) using the Sulforhodamine B (SRB) assay. One derivative demonstrated activity comparable to the standard drug 5-fluorouracil .

The mechanism underlying the anticancer properties involves the modulation of specific molecular targets within cancer cells. The compound may inhibit enzymes related to cell proliferation or induce apoptosis through pathways involving p53 activation and caspase cleavage .

Structure-Activity Relationship (SAR)

The structural characteristics of 5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine play a crucial role in its biological activity. The presence of halogen atoms enhances lipophilicity and may facilitate better interaction with biological targets:

| Structural Feature | Effect on Activity |

|---|---|

| Bromine Substituent | Enhances antimicrobial potency |

| Fluorine Substituents | Increases lipophilicity and bioavailability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.